molecular formula C7H12N2S B11919315 1,3-Diazaspiro(4.4)nonane-2-thione CAS No. 13157-23-8

1,3-Diazaspiro(4.4)nonane-2-thione

Cat. No.: B11919315
CAS No.: 13157-23-8
M. Wt: 156.25 g/mol
InChI Key: XKCULAZNVTWJLC-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(44)nonane-2-thione is a heterocyclic compound with the molecular formula C7H10N2S2 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro(4.4)nonane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro(4.4)nonane-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

1,3-Diazaspiro(4.4)nonane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro(4.4)nonane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of a thione group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

13157-23-8

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1,3-diazaspiro[4.4]nonane-2-thione

InChI

InChI=1S/C7H12N2S/c10-6-8-5-7(9-6)3-1-2-4-7/h1-5H2,(H2,8,9,10)

InChI Key

XKCULAZNVTWJLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(=S)N2

Origin of Product

United States

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